molecular formula C4H7Cl2O4P B562989 Dichlorvos-d6 CAS No. 203645-53-8

Dichlorvos-d6

Cat. No.: B562989
CAS No.: 203645-53-8
M. Wt: 227.01 g/mol
InChI Key: OEBRKCOSUFCWJD-WFGJKAKNSA-N
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Description

Dichlorvos-d6, also known as phosphoric acid, 2,2-dichloroethenyl di(methyl-d3) ester, is a deuterated form of dichlorvos. It is primarily used as an internal standard for the quantification of dichlorvos in various analytical applications. Dichlorvos itself is an organophosphate insecticide widely used to control household pests, in public health, and in the protection of stored products from insects .

Mechanism of Action

Target of Action

Dichlorvos-d6, also known as DDVP-d6, is an organophosphate insecticide . Its primary targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are associated with the nervous systems of insects and higher animals . They play a crucial role in the termination of nerve impulses by breaking down the neurotransmitter acetylcholine .

Mode of Action

This compound inhibits the activity of AChE and BChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the neuromuscular synapses . As a result, the neurons remain in constant activity and excitation, leading to the paralysis and death of the affected organisms .

Biochemical Pathways

Exposure to this compound can result in large-scale disruption of energy metabolism . The abundance of transcripts for proteins involved in glucose metabolism is profoundly affected, suggesting that carbon flux might be diverted toward the pentose phosphate pathway to compensate for an elevated demand for energy and reducing equivalents for detoxification . Many transcripts for molecules involved in β-oxidation and fatty acid synthesis are down-regulated .

Pharmacokinetics

The absorption of topically administered this compound through the skin depends on the animal species, the administered dose, and the extension of the treated body surface . Due to its volatility, this compound is more easily absorbed through the skin or after inhalation than most other organophosphates .

Result of Action

The molecular and cellular effects of this compound action include changes in the expression of a large number of genes involved in energy metabolism and responses to oxidative stress . These changes argue that an appreciable part of the effect of this compound is on energy metabolism and is regulated at the message level . It also increases the incidence of benign and malignant neoplasms in male rats .

Biochemical Analysis

Biochemical Properties

Dichlorvos-d6 interacts with various enzymes and proteins in biochemical reactions . It is known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for nerve function . The nature of these interactions involves the binding of this compound to the active site of these enzymes, preventing the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation that can disrupt nerve signals .

Cellular Effects

Exposure to this compound can result in significant cellular effects. It influences cell function by disrupting normal biochemical processes . It affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to disrupt energy metabolism in the liver cells of zebrafish, leading to changes in glucose metabolism and β-oxidation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For example, it inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and disruption of nerve signals .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that technical dichlorvos increased toxicity compared to formulated products up to two-fold for arthropods . Moreover, the stability and degradation of this compound, as well as its long-term effects on cellular function, have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, it can have toxic or adverse effects . For instance, the lethal concentration (LC50) of dichlorvos, which this compound is used to quantify, has been determined in various animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, the liver is a primary site of this compound metabolism, where it is converted to desmethyl-dichlorvos, dimethyl phosphate, and dichloroacetaldehyde by glutathione-dependent and aryl esterase pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichlorvos-d6 involves the deuteration of dichlorvos. The process typically starts with the preparation of deuterated methyl groups, which are then introduced into the dichlorvos molecule. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to achieve high purity and yield. The final product is usually formulated as a solution in methanol for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions: Dichlorvos-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Dichlorvos: The non-deuterated form, widely used as an insecticide.

    Malathion: Another organophosphate insecticide with a similar mechanism of action.

    Parathion: A more toxic organophosphate insecticide with similar applications.

Uniqueness of Dichlorvos-d6: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The incorporation of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of dichlorvos in complex matrices .

Properties

IUPAC Name

2,2-dichloroethenyl bis(trideuteriomethyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h3H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBRKCOSUFCWJD-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=O)(OC=C(Cl)Cl)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661917
Record name 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203645-53-8
Record name 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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